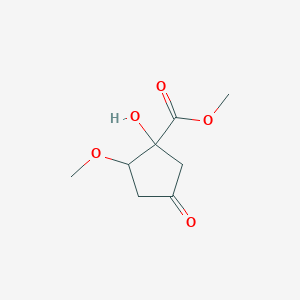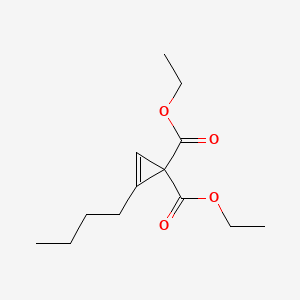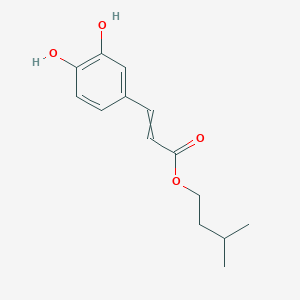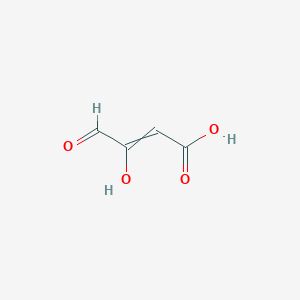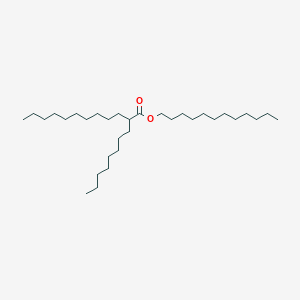
Dodecyl 2-octyldodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 2-octyldodecanoate: is an ester compound with the molecular formula C32H64O2 . It is known for its unique chemical structure, which includes a long aliphatic chain. This compound is often used in various industrial applications due to its stability and desirable physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Dodecyl 2-octyldodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-octyldodecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: : In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: : Dodecyl 2-octyldodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanol and 2-octyldodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products
Hydrolysis: Dodecanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: : Dodecyl 2-octyldodecanoate is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology: : In biological research, this compound is used in the preparation of lipid-based delivery systems. These systems are used to encapsulate and deliver bioactive compounds to specific targets within the body .
Medicine: : this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable emulsions make it a promising candidate for delivering hydrophobic drugs .
Industry: : In the industrial sector, this compound is used as a lubricant and plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications .
Mecanismo De Acción
The mechanism of action of dodecyl 2-octyldodecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and enhancing the delivery of encapsulated compounds. This integration is facilitated by the hydrophobic interactions between the long aliphatic chains of the compound and the lipid molecules .
Comparación Con Compuestos Similares
Similar Compounds
Octyldodecanol: A branched-chain primary alcohol used in cosmetics and as an anti-blooming agent in face powder.
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents, lubricating oils, and pharmaceuticals.
Comparison: : Dodecyl 2-octyldodecanoate is unique due to its ester functional group, which imparts different chemical properties compared to the alcohols mentioned above. While octyldodecanol and 1-dodecanol are primarily used for their alcohol functionalities, this compound’s ester group allows it to participate in different chemical reactions, such as hydrolysis and transesterification .
Propiedades
Número CAS |
114486-32-7 |
|---|---|
Fórmula molecular |
C32H64O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
dodecyl 2-octyldodecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-7-10-13-16-18-19-21-24-27-30-34-32(33)31(28-25-22-15-12-9-6-3)29-26-23-20-17-14-11-8-5-2/h31H,4-30H2,1-3H3 |
Clave InChI |
OFRJBXQYKVEVTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


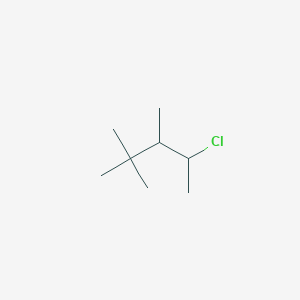
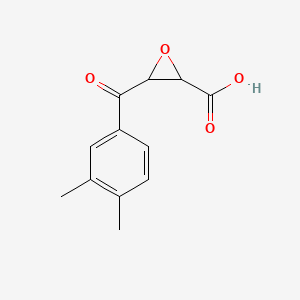
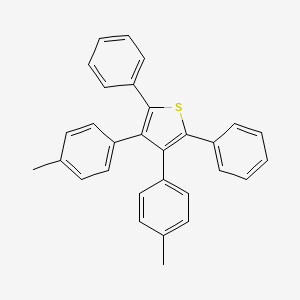
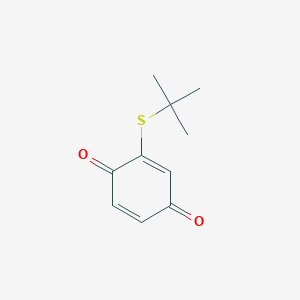
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

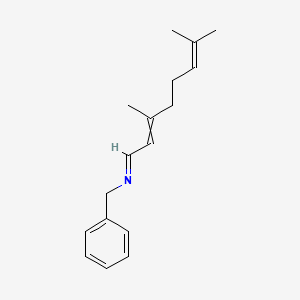
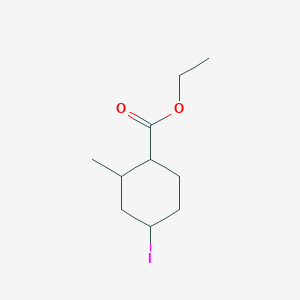
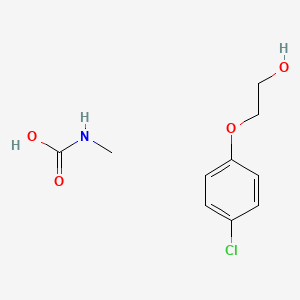
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
